Product packaging for 3-(2-Chlorophenyl)propanenitrile(Cat. No.:CAS No. 7315-17-5)

3-(2-Chlorophenyl)propanenitrile

Cat. No.: B1348843
CAS No.: 7315-17-5
M. Wt: 165.62 g/mol
InChI Key: MMTXIUJWFHJGBA-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nitrile Chemistry

Halogenated nitriles are a class of organic compounds that possess at least one halogen atom and a nitrile functional group. The nitrile group is highly versatile; its sp-hybridized carbon atom can act as an electrophile, while the nitrogen's lone pair of electrons can be nucleophilic. researchgate.netnih.gov This dual reactivity allows nitriles to undergo various transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions to form nitrogen-containing heterocycles. researchgate.net

The presence of a halogen, such as the chlorine atom on the phenyl ring in 3-(2-Chlorophenyl)propanenitrile, introduces specific reactivity. The electron-withdrawing nature of the chlorine atom influences the electronic properties of the aromatic ring and the reactivity of the entire molecule. Furthermore, the carbon-halogen bond provides a site for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are fundamental in modern organic synthesis for creating carbon-carbon bonds. The combination of the nitrile and the chloro-aromatic functionalities makes halogenated nitriles like this compound valuable and versatile building blocks in synthetic chemistry. researchgate.netacs.org

Overview of Research Significance in Organic Synthesis and Medicinal Chemistry

The significance of this compound in research stems primarily from its utility as a synthetic intermediate. In organic synthesis, it is a precursor for a wide range of more complex molecules. The nitrile group can be readily converted into other functional groups, while the chlorophenyl moiety allows for further molecular elaboration.

Key Synthetic Transformations:

Nucleophilic Substitution: The compound can be synthesized via nucleophilic substitution reactions, for instance, by reacting 1-(bromomethyl)-2-chlorobenzene with a cyanide source.

Reduction: The nitrile group can be reduced to form the corresponding amine, an essential functional group in many biologically active compounds.

Hydrolysis: Hydrolysis of the nitrile yields a carboxylic acid, another pivotal functional group in synthetic pathways.

Cyclization: The nitrile group can participate in cycloaddition reactions to construct heterocyclic rings like tetrazoles, which are important in medicinal chemistry.

In medicinal chemistry, the nitrile group itself is found in over 60 approved small-molecule drugs. nih.gov It is recognized for its ability to improve pharmacokinetic properties, enhance binding affinity to target proteins through various interactions (hydrogen bonding, polar, and π-π interactions), and act as a bioisostere for groups like carbonyls and halogens. researchgate.net While research on this compound specifically is focused on its role as a precursor, related structures have been investigated for a variety of therapeutic properties, including anticonvulsant, antinociceptive, antimicrobial, and anticancer effects. Its potential biological activities and interactions with biomolecules are areas of ongoing scientific investigation.

Table 2: Summary of Research Applications

Research Area Application of this compound
Organic Synthesis Intermediate for pharmaceuticals and agrochemicals.
Precursor for creating amines, carboxylic acids, and heterocycles.
Medicinal Chemistry Investigated for potential therapeutic properties.
Precursor in the synthesis of potential drug candidates.
Materials Science Utilized in the production of specialty chemicals.

Table 3: Mentioned Chemical Compounds

Compound Name
1-(bromomethyl)-2-chlorobenzene
1,3-Diphenyl-2-propanone
1-(p-Bromophenyl)-3-phenyl-2-propanone
1-(p-Chlorophenyl)-3-phenyl-2-propanone
1-(p-Fluorophenyl)-3-phenyl-2-propanone
1-(p-Methoxyphenyl)-3-phenyl-2-propanone
1-(p-Methylthiophenyl)-3-phenyl-2-propanone
1-(p-Tolyl)-3-phenyl-2-propanone
2-chloro-N,N'-trimethoxy-N-methylbenzamide
2-chlorobenzene
2-(2-Chlorophenyl)acetonitrile
2-(4-Chlorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile
3-(2,5-dichlorophenyl)-3-oxopropanenitrile
3-(2-Chlorophenyl)-3-oxopropanenitrile
3-(2-Chlorophenyl)propanal
This compound
3-(4-Chlorophenyl)propanenitrile (B1586319)
3-(4-hydroxyphenyl)propanenitrile
3-(4-prop-2-yn-1-yloxy-phenyl)propanenitrile
3-[3-(4-Chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
4-methoxybenzaldehyde
Acetonitrile (B52724)
Acrylonitrile (B1666552)
α-(4-chlorophenyl)-γ-phenylacetoacetonitrile
α,γ-diphenylacetoacetonitrile
α-phenyl-γ-(4-substituted phenyl)acetoacetonitriles
Chloroacetonitrile
Cimetidine
Ethyl bromoacetate
Methyl cyanoacrylate
Phenacyl bromide
Phenol (B47542)
Propargyl bromide
Propionyl chloride
Propionitrile (B127096)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN B1348843 3-(2-Chlorophenyl)propanenitrile CAS No. 7315-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTXIUJWFHJGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342309
Record name 3-(2-Chlorophenyl)propanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7315-17-5
Record name 3-(2-Chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorohydrocinnamonitrile
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Synthetic Methodologies for 3 2 Chlorophenyl Propanenitrile and Analogous Propanenitrile Scaffolds

Precursor-Based Syntheses of the Propanenitrile Backbone

The formation of the saturated three-carbon nitrile chain, a key feature of 3-(2-Chlorophenyl)propanenitrile, can be achieved through methods that start with precursors already containing the nitrile group or a latent form of it. These approaches often involve the saturation of a double bond or the transformation of a related functional group.

Approaches Involving Acrylonitrile (B1666552) Derivatives

Acrylonitrile (CH₂=CHCN) is a versatile and important monomer used in the production of various polymers and as a reactant in cyanoethylation reactions. wikipedia.orgessentialchemicalindustry.org In cyanoethylation, a protic nucleophile adds across the carbon-carbon double bond of acrylonitrile, a process that serves as a direct route to the propanenitrile scaffold. wikipedia.org

Key synthetic strategies involving acrylonitrile include:

Friedel-Crafts Alkylation: A notable example is the reaction between an aromatic compound like phenol (B47542) and acrylonitrile, catalyzed by aluminum trichloride. This process yields 3-(4-hydroxyphenyl)propanenitrile, an analogous structure, with high yield and purity.

Michael Addition with Enamines: Enamines, formed from ketones like cyclohexanone, can act as nucleophiles in a Michael addition to acrylonitrile. Subsequent hydrolysis of the intermediate iminium salt yields compounds such as 3-(2-oxocyclohexyl)propanenitrile, demonstrating a powerful method for C-C bond formation at the α-position of a carbonyl group. stackexchange.com

Reaction TypeReactantsCatalyst/ConditionsProductReference
Friedel-Crafts AlkylationPhenol, AcrylonitrileAluminum trichloride3-(4-hydroxyphenyl)propanenitrile
Michael Addition1-(Cyclohex-1-en-1-yl)pyrrolidine, Acrylonitrile1. Reaction2. Hydrolysis3-(2-oxocyclohexyl)propanenitrile
Cyanoethylation (General)YH (Protic Nucleophile), AcrylonitrileBase or AcidY−CH₂−CH₂CN wikipedia.org

Reduction Pathways for Related Nitrile Structures

Another significant pathway to the propanenitrile backbone involves the reduction of unsaturated nitrile precursors, such as cinnamonitrile (B126248) derivatives. These reactions saturate the carbon-carbon double bond conjugated to the nitrile group, yielding the desired propanenitrile structure.

Electrochemical reduction has been studied as a method for this transformation. The electroreduction of cinnamonitrile in an acetonitrile (B52724) solution has been shown to proceed through two reduction peaks. pku.edu.cn

At the first reduction potential, radical-radical coupling leads to the formation of linear and cyclic hydrodimers. pku.edu.cnresearchgate.net

At the second, more negative potential, a saturated hydro product (propanenitrile derivative) is obtained via an electrochemical-electrochemical-chemical-chemical (EECC) process. pku.edu.cnresearchgate.net

This method allows for the synthesis of saturated nitriles from their unsaturated counterparts, providing a direct route to the propanenitrile backbone. researchgate.net

PrecursorMethodKey ProductsMechanismReference
CinnamonitrileElectrochemical ReductionLinear hydrodimers, Cyclic hydrodimers, Saturated hydro product (3-phenylpropanenitrile)Radical-Radical (RR) route and EECC process pku.edu.cnresearchgate.net

Carbon-Carbon Bond Formation Strategies

These strategies focus on creating new carbon-carbon bonds to construct the fundamental framework of the target molecule. These methods are often powerful and allow for significant molecular complexity to be built in a single step.

Organometallic Reagent Mediated Reactions

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are characterized by a highly polar carbon-metal bond, which imparts significant nucleophilic character to the carbon atom. nptel.ac.inlibretexts.org This property makes them excellent reagents for forming C-C bonds by attacking electrophilic centers like carbonyls. libretexts.orgyoutube.com

While direct synthesis of this compound using this method is not prominently detailed, the synthesis of analogous structures highlights the potential of this strategy. For instance, 3-(2-Chlorophenyl)-3-oxopropanenitrile, a related β-oxonitrile, can be synthesized by reacting 2-chloro-N,N'-trimethoxy-N-methylbenzamide with the organometallic species formed from acetonitrile and methyllithium-lithium bromide (MeLi-LiBr). This reaction demonstrates the formation of a C-C bond between an acetonitrile-derived nucleophile and a benzoyl derivative.

Reagent TypeGeneral FormulaKey CharacteristicTypical ApplicationReference
Grignard ReagentRMgXStrong Nucleophile, Strong BaseC-C bond formation with carbonyls, epoxides libretexts.org
Organolithium ReagentRLiStrong Nucleophile, Strong BaseC-C bond formation, deprotonation libretexts.org

Base-Controlled Diastereoselective Additions to Imines

The addition of nucleophiles to the carbon-nitrogen double bond of imines is a fundamental C-C bond-forming reaction. When the reactants have appropriate stereocenters, this addition can be controlled to favor the formation of one diastereomer over another.

A notable example of this strategy is the highly diastereoselective and enantioselective addition of α-substituted α-nitro esters to imines, promoted by a C2-symmetric bis(amidine) [BAM] catalyst. rsc.org This bifunctional Brønsted acid-base organocatalyst effectively controls the stereochemical outcome of the reaction, leading to α-substituted α,β-diamino ester products with high anti-selectivity. rsc.org Although the final product is not a nitrile, this reaction exemplifies a sophisticated, base-controlled strategy for diastereoselective C-C bond formation via addition to an imine, a principle applicable to the synthesis of complex nitrile-containing scaffolds. rsc.org

One-Pot Preparation Protocols for Related Propanenitriles

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. wordpress.com Several one-pot protocols have been developed for the synthesis of nitriles and their precursors.

Synthesis of Cinnamonitrile Derivatives: A one-pot process for producing cinnamonitrile derivatives involves the reaction of dibromoolefins with copper(I) cyanide (CuCN) in a polar solvent like DMF. google.com This method provides a direct route to α,β-unsaturated nitriles, which are immediate precursors to propanenitriles via reduction. google.com

Synthesis of Aryl Nitriles from Aldehydes: A green, one-pot conversion of aromatic aldehydes to aryl nitriles has been developed using water as the solvent, minimizing the use of harmful reagents. rsc.org This process proceeds through an aldoxime intermediate and offers a convenient and environmentally friendly method for synthesizing a wide range of aryl nitriles. rsc.org

These protocols demonstrate the power of one-pot methodologies to streamline the synthesis of propanenitrile scaffolds and related structures. google.comrsc.org

Catalytic Approaches in Propanenitrile Synthesis

Transition-Metal-Free Synthetic Routes

The construction of the 3-arylpropanenitrile framework can be accomplished without the use of transition metals, thereby avoiding potential issues of cost, toxicity, and product contamination associated with metal catalysts. A prominent transition-metal-free strategy for synthesizing related structures involves the base-catalyzed Michael addition (or cyanoethylation) of an appropriate nucleophile to an activated alkene. For the synthesis of this compound analogues, this typically involves the reaction of a substituted aniline (B41778) with acrylonitrile.

Another relevant transition-metal-free approach has been demonstrated in the synthesis of β-ketonitriles. While not directly producing this compound, this method highlights a metal-free pathway to a closely related scaffold. For instance, the reaction of tertiary amides with acetonitrile in the presence of a strong, non-metallic base like lithium bis(trimethylsilyl)amide (LiHMDS) yields β-ketonitriles. organic-chemistry.org A specific example is the synthesis of 3-(2-chlorophenyl)-3-oxopropanenitrile from 2-chloro-N-phenyl-N-tosylbenzamide and acetonitrile. organic-chemistry.org The reaction proceeds by adding LiHMDS to a solution of the tertiary amide and acetonitrile in a suitable solvent like toluene (B28343) under an inert atmosphere. organic-chemistry.org

This methodology has been applied to a range of substrates, demonstrating its utility for creating carbon-carbon bonds without transition metal catalysis. The table below illustrates the scope of this transformation for various amides, yielding the corresponding β-ketonitriles. organic-chemistry.org

Starting AmideProductYield (%)
2-Chloro-N-phenyl-N-tosylbenzamide3-(2-Chlorophenyl)-3-oxopropanenitrile74
N-Phenyl-N-tosylthiophene-2-carboxamide3-Oxo-3-(thiophen-2-yl)propanenitrile80
N-Phenyl-N-tosylcyclohexanecarboxamide3-Cyclohexyl-3-oxopropionitrile75
N-Phenyl-N-tosyloctanamide3-Oxo-decanenitrile85

This table presents data on the transition-metal-free synthesis of various β-ketonitriles, analogous in structure to propanenitriles, highlighting the versatility of the method with different starting materials. organic-chemistry.org

Furthermore, metal-free methods for the direct cyanoalkylation of aniline derivatives have been developed using radical chemistry. nih.gov For example, the reaction of aniline-derived amides with azobisisobutyronitrile (AIBN) in the presence of an oxidant like potassium persulfate (K₂S₂O₈) can achieve site-selective C-H cyanoalkylation. nih.govresearchgate.net This type of radical-mediated, metal-free transformation represents another advanced strategy for accessing complex nitrile-containing molecules. nih.gov

Lanthanoid-Catalyzed Hydroarylaminations for Analogues

Lanthanide elements offer unique catalytic properties owing to their Lewis acidity and large ionic radii. These characteristics are harnessed in hydroamination reactions, which involve the addition of an N-H bond across a carbon-carbon double bond. This reaction provides a direct and atom-economical route to amines and their derivatives. While direct lanthanoid-catalyzed synthesis of this compound from 2-chloroaniline (B154045) and acrylonitrile is not widely documented, the synthesis of analogous structures through the hydroarylamination of unactivated alkenes is well-established.

An efficient methodology for the intermolecular hydroamination of non-activated alkenes with anilines has been developed using lanthanide salts as catalysts. organic-chemistry.org This approach allows for the formation of C-N bonds under relatively mild conditions. A study by Yin and Loh demonstrated that lanthanide triflates (Ln(OTf)₃) can effectively catalyze the addition of aniline to various alkenes, yielding the corresponding N-alkylated aniline derivatives, which are analogues of the propanenitrile scaffold. organic-chemistry.org

The catalytic system often performs optimally in ionic liquids, with lutetium triflate (Lu(OTf)₃) being identified as a particularly effective catalyst for the reaction between aniline and 1-octene, leading to the Markovnikov addition product with high selectivity. organic-chemistry.org The scope of this lanthanide-catalyzed reaction has been explored with various alkenes, showcasing its potential for generating a diverse range of substituted aniline analogues.

The following table summarizes the results of the lanthanide-catalyzed hydroamination of different alkenes with aniline, demonstrating the utility of this method for creating analogues of the target propanenitrile structure. organic-chemistry.org

AlkeneLanthanide CatalystProductYield (%)
1-OcteneLu(OTf)₃N-(Octan-2-yl)aniline80
StyrenePr(OTf)₃N-(1-Phenylethyl)aniline78
CyclohexenePr(OTf)₃N-Cyclohexylaniline72
α-MethylstyrenePr(OTf)₃N-(2-Phenylpropan-2-yl)aniline85

This table illustrates the scope of lanthanide-catalyzed hydroarylamination for producing N-alkylaniline analogues. The data highlights the effectiveness of different lanthanide triflates in catalyzing the addition of aniline to various alkene substrates. organic-chemistry.org

This catalytic approach provides a valuable pathway to amine derivatives that share a structural relationship with 3-arylpropanenitriles, underscoring the potential of lanthanoid catalysis in the synthesis of complex organic molecules. organic-chemistry.org

Chemical Reactivity and Transformation Studies of 3 2 Chlorophenyl Propanenitrile

Reactions Involving the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of chemical transformations, most notably hydration and functionalization to form new derivatives.

Hydration Reactions and Nitrile Hydratase Activity on Analoguesnih.gov

The hydration of nitriles to amides is a fundamental reaction in organic synthesis. This transformation can be achieved through chemical methods, often requiring harsh conditions, or through biocatalysis using enzymes like nitrile hydratase (NHase). ebi.ac.uknih.gov NHases are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with high efficiency and selectivity under mild conditions. ebi.ac.ukresearchgate.net These enzymes are classified as either iron-type (Fe-NHase) or cobalt-type (Co-NHase) based on the metal ion in their active site. nih.govmdpi.com

The general mechanism of nitrile hydratase involves the coordination of the nitrile to the metal center, which activates it for nucleophilic attack. nih.gov While direct studies on 3-(2-chlorophenyl)propanenitrile are limited, research on analogous compounds provides significant insight. For instance, nitrile hydratases from organisms like Rhodococcus rhodochrous have been extensively studied for their ability to hydrate (B1144303) a wide range of nitriles, including aromatic nitriles like 3-cyanopyridine, to produce valuable amides such as nicotinamide. nih.gov The enzymatic hydration of various nitriles, including aliphatic, aromatic, and unsaturated types, highlights the broad substrate scope of these biocatalysts. mdpi.comgoogle.com The activity of plant-derived nitrilases, such as those from A. thaliana, also demonstrates the biological conversion of nitriles to carboxylic acids and ammonia, with some exhibiting nitrile hydratase activity. nih.gov

The enzymatic process is of significant industrial interest for producing amides like acrylamide (B121943) and for the bioremediation of nitrile-containing waste. ebi.ac.ukresearchgate.net

Derivatives via Acetonitrile (B52724) Functionalizationbenchchem.comlibretexts.org

The nitrile group in this compound and its analogues serves as a valuable handle for synthesizing a wide array of derivatives. The reactivity of the carbon atom alpha to the nitrile group allows for various functionalization reactions.

Key transformations of the nitrile group include:

Reduction: The nitrile can be reduced to a primary amine, 3-(2-chlorophenyl)propan-1-amine, a crucial intermediate for pharmaceuticals and agrochemicals.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid, yielding 3-(2-chlorophenyl)propanoic acid.

Cycloaddition: The nitrile group can participate in [2+3] cycloaddition reactions with reagents like azides to form tetrazole rings, which are important structures in medicinal chemistry.

Condensation Reactions: Analogues such as 2-(2-chlorophenyl)acetonitrile can undergo condensation with aldehydes (e.g., 4-methoxybenzaldehyde) to create more complex structures like 2-(2-chlorophenyl)-3-(4-methoxyphenyl)propanenitrile.

These transformations underscore the utility of the nitrile functionality as a versatile precursor for a diverse range of chemical compounds.

Aromatic Moiety Reactivity and Mechanisms

The 2-chlorophenyl group of the molecule is subject to reactions characteristic of aryl halides, including the formation of highly reactive intermediates and nucleophilic substitution.

Benzyne (B1209423) Intermediate Formation and Intramolecular Cyclizationchegg.com

Aryl halides like this compound can undergo elimination reactions under strongly basic conditions to form a highly reactive intermediate known as benzyne (or aryne). ncrdsip.commasterorganicchemistry.com This occurs via an elimination-addition mechanism where a strong base removes a proton from the carbon adjacent to the halogen-bearing carbon, followed by the elimination of the halide ion. libretexts.orgmasterorganicchemistry.comlibretexts.org

The formation of the benzyne intermediate is a key step that can lead to various products. youtube.com In the case of this compound, the presence of a side chain with an acidic proton (alpha to the nitrile) could potentially lead to intramolecular reactions. Studies on related o-chlorophenyl-β-dicarbonyl compounds have shown that treatment with a strong base can generate a dicarbanion that subsequently forms a benzyne intermediate, leading to intramolecular cyclization. acs.org This suggests a potential pathway for this compound to form cyclized products under similar conditions, although specific studies on this compound are not prevalent. The benzyne intermediate is unstable and will readily react with any available nucleophile, which could be an external reagent or a part of the original molecule. libretexts.org

Nucleophilic Aromatic Substitution Considerations for Analogues

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides. wikipedia.org This reaction typically occurs via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (the chloride ion). ncrdsip.comwikipedia.orgyoutube.com

For an SNAr reaction to proceed, the aromatic ring usually needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. ncrdsip.comwikipedia.org In this compound, the propanenitrile substituent is not a strong electron-withdrawing group in the context of activating the ring for SNAr. Therefore, direct nucleophilic substitution on the chlorobenzene (B131634) ring under standard SNAr conditions is expected to be slow or require harsh conditions, such as high temperatures and pressures, as seen in the industrial production of phenol (B47542) from chlorobenzene. libretexts.orgncrdsip.com

However, the reactivity can be significantly influenced by the nature of the nucleophile and the reaction conditions. youtube.com For instance, reactions with strong nucleophiles like sodium amide can proceed via the benzyne mechanism mentioned earlier. libretexts.org The presence of other substituents on the ring would also alter the reactivity and regioselectivity of the substitution. ncrdsip.com

Stereochemical Aspects of Propanenitrile Reactionsontosight.ai

When reactions occur at a carbon atom that is or becomes a chiral center, the stereochemical outcome is a critical consideration. In the context of this compound, a chiral center can be introduced at the carbon alpha to the nitrile group (C2 of the propane (B168953) chain) or at the benzylic carbon (C3 of the propane chain).

If a reaction introduces a new substituent at C2, creating a new chiral center from an achiral starting material, a racemic mixture (a 50:50 mixture of both enantiomers) will typically be formed, unless a chiral reagent or catalyst is used. lumenlearning.com This is because the attack of a reagent on the planar intermediate (e.g., an enolate) is equally likely from either face.

If a reaction occurs at an existing chiral center, the outcome depends on the mechanism. lumenlearning.com

SN2 reactions , which proceed in a single step, result in an inversion of the stereochemical configuration at the chiral center. libretexts.org

SN1 reactions , which proceed through a planar carbocation intermediate, lead to racemization, producing a mixture of enantiomers. lumenlearning.com

For reactions involving the propanenitrile backbone of analogues, the stereospecificity is thus highly dependent on the reaction pathway. For example, the stereochemistry of a product formed via nucleophilic substitution on a chiral precursor will directly reflect the mechanism of that substitution. chegg.comlibretexts.org

Applications in Organic Synthesis and Chemical Building Blocks

Role as an Intermediate in Complex Molecule Construction

The bifunctional nature of 3-(2-chlorophenyl)propanenitrile, containing both a reactive nitrile group and a modifiable aromatic ring, positions it as a versatile building block for the assembly of intricate molecular structures.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their synthesis a major focus of organic chemistry. nih.govmdpi.com Propanenitrile derivatives are key precursors for various heterocyclic systems. The nitrile group is a versatile functional group that can participate in cyclization reactions to form rings.

For instance, the nitrile group in analogous compounds like 3-(4-chlorophenyl)propanenitrile (B1586319) can undergo [2+3] cycloaddition reactions with azides to create tetrazole rings, which are important pharmacophores in drug discovery. Another common strategy involves the reaction of propanenitrile derivatives with hydrazines to yield pyrazoles. While specific examples for the 2-chloro isomer are not extensively documented in readily available literature, the chemical principles are directly applicable. For example, a plausible pathway to a pyrazole (B372694) derivative would involve the initial condensation of this compound with a suitable reagent to form a 1,3-dicarbonyl or equivalent intermediate, which can then be cyclized with hydrazine.

Research on the related compound 3-(4-chlorophenyl)propanenitrile has shown its utility in synthesizing heterocyclic derivatives such as 2-(4-chlorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile and 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile. These examples underscore the potential of the this compound scaffold in generating diverse heterocyclic libraries. General methods for synthesizing nitrogen heterocycles, such as rhodium-catalyzed [2+2+2] cycloadditions or multicomponent reactions, could also potentially utilize this compound as a starting material to generate novel pyridines and other complex systems. nih.gov

Preparation of Amino Acid Derivatives

The reduction of the nitrile group is a fundamental transformation that converts nitriles into primary amines. This reaction is a key step in the synthesis of more complex molecules, including amino acid derivatives. The resulting amine from the reduction of this compound would be 3-(2-chlorophenyl)propan-1-amine. This amine can then serve as a precursor to various amino acid analogues through subsequent chemical modifications, such as carboxylation or the introduction of other functional groups.

While direct synthesis of standard amino acids from this precursor is not a common route, it is highly useful for creating non-proteinogenic amino acids and related structures, which are of significant interest in medicinal chemistry. The Strecker synthesis, a well-established method for synthesizing amino acids, starts from an aldehyde, ammonia, and cyanide to form an α-amino nitrile, which is then hydrolyzed. Although this is a different pathway, the chemical principle of using a nitrile as a precursor to an amine, a key component of an amino acid, is a shared concept.

Functionalization and Derivatization for Advanced Molecular Architectures

The this compound scaffold can be chemically modified at several positions to generate a wide array of derivatives with tailored properties. These modifications can be used to build advanced molecular architectures for various applications.

Synthesis of Substituted Propanenitrile Analogues

The core structure of this compound can be elaborated to introduce new functional groups, leading to a variety of substituted analogues. These reactions can target the aliphatic chain or the aromatic ring.

One example of functionalization is the synthesis of a β-oxonitrile derivative, 3-(2-chlorophenyl)-3-oxopropanenitrile. This compound incorporates a ketone group at the β-position relative to the nitrile. The synthesis can be achieved through the reaction of 2-chloro-N,N'-trimethoxy-N-methylbenzamide with the lithium salt of acetonitrile (B52724), affording the product in high yield.

Another important reaction for creating substituted analogues is the Knoevenagel condensation. While demonstrated on the 4-chloro isomer, this reaction involves the condensation of the active methylene (B1212753) group (adjacent to the nitrile) with aldehydes to produce α,β-unsaturated nitriles. These unsaturated products are valuable intermediates for synthesizing compounds like chalcone (B49325) analogues, which are known for their biological activities.

Below is a table summarizing some substituted propanenitrile analogues and their synthetic routes.

Derivative NameParent CompoundSynthetic MethodKey Features
3-(2-Chlorophenyl)-3-oxopropanenitrileThis compoundReaction of 2-chloro-N,N'-trimethoxy-N-methylbenzamide with CH3CN/MeLi-LiBr in THF. Incorporates a ketone group at the β-position, increasing polarity.
α,β-Unsaturated Nitriles3-(4-Chlorophenyl)propanenitrileKnoevenagel condensation with aldehydes. Creates a carbon-carbon double bond, precursor to chalcone analogues.

Conjugation with Pharmacologically Relevant Moieties

The term "conjugation" in this context refers to the chemical linking of this compound or its derivatives to other molecules that have known pharmacological importance. This strategy is often employed in drug discovery to create hybrid molecules with potentially enhanced or novel therapeutic properties.

The this compound structure serves as a versatile scaffold for such conjugations. For example, the chlorophenyl group can participate in palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the attachment of a wide range of other aryl or heteroaryl groups, which could be fragments of other bioactive molecules.

Furthermore, derivatives of the related 3-(4-chlorophenyl)propanenitrile have been investigated for their biological activities. For instance, a pyrrole-containing derivative has shown cytotoxic activity against cancer cells, and the parent scaffold has been explored for its potential as a ligand for histamine (B1213489) H3 receptors, which are targets for neurological disorders. These findings suggest that the this compound core can be incorporated into larger molecules to interact with biological targets. The synthesis of 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a prime example of creating a derivative that is itself a versatile intermediate for further elaboration through its formyl group, enabling the synthesis of extensive libraries of potential drug candidates.

Exploration of Derivatives and Analogues of 3 2 Chlorophenyl Propanenitrile

Design Principles for Structural Modification and Diversification

The design of new molecules based on the 3-(2-Chlorophenyl)propanenitrile scaffold is a systematic process guided by the principles of medicinal chemistry and structure-activity relationship (SAR) studies. gardp.orgoncodesign-services.com The primary goal is to synthesize novel derivatives with enhanced or more specific biological activities. This involves strategically altering the molecule's structure to influence its interaction with biological targets. oncodesign-services.com

Key strategies for modification include:

Substitution on the Phenyl Ring: Introducing various functional groups onto the aromatic ring can significantly alter the electronic and steric properties of the molecule.

Modification of the Propionitrile (B127096) Chain: Alterations to the three-carbon chain, such as introducing double bonds or other functional groups, can impact the molecule's flexibility and polarity.

Bioisosteric Replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties can lead to compounds with improved characteristics.

A central concept in this design process is the structure-activity relationship (SAR), which systematically investigates how each structural change affects the compound's biological activity. gardp.orgdrugdesign.org By analyzing these relationships, chemists can design new compounds with a higher probability of desired effects. gardp.org

Synthesis and Characterization of Novel Propanenitrile Derivatives

The synthesis of new derivatives of this compound often involves multi-step chemical reactions. A common approach is the nitro-nucleophilic substitution reaction. researchgate.net For instance, novel phthalonitrile (B49051) monomers have been synthesized using this method, demonstrating its versatility in creating complex molecules. researchgate.net

Once synthesized, the new compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique helps to identify the functional groups present in the compound.

Elemental Analysis: This provides the percentage composition of elements in the molecule, which is used to confirm the empirical formula.

In some cases, X-ray diffraction is used to determine the precise three-dimensional structure of crystalline derivatives. acs.org For example, the formation of a co-crystal between propionitrile and acetylene (B1199291) was confirmed using this method, revealing a monoclinic unit cell. acs.org

Structure-Activity Relationship (SAR) Studies of Substituted Propanenitriles

SAR studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. gardp.orgcollaborativedrug.com These studies involve synthesizing a series of related compounds and evaluating their activity to identify key structural features responsible for their effects. oncodesign-services.com

Impact of Halogen Substitution on Biological Interactions

The presence and nature of halogen substituents can dramatically influence a molecule's biological activity. biointerfaceresearch.com Halogen atoms can affect a compound's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can impact its interaction with biological targets. nih.govrsc.org

Halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom like oxygen, can play a significant role in ligand-receptor binding and molecular folding. nih.govmedtigo.com The strength and directionality of these bonds offer a versatile tool for designing ligands with improved affinity and specificity. nih.gov

Studies on various halogen-containing compounds have shown that:

Increasing the atomic mass of the halogen substituent can, in some cases, enhance biological activity. rsc.org

The position of the halogen on an aromatic ring can be critical, with ortho, meta, and para substitutions leading to different levels of activity. nih.gov

In certain quinone imine derivatives, compounds with a greater number of chlorine atoms exhibited higher insecticidal, fungicidal, and herbicidal activities. biointerfaceresearch.com

Influence of Other Substituents on Molecular Activity

Beyond halogens, a wide range of other substituents can be introduced to modulate the activity of propanenitrile derivatives. The effect of a substituent depends on its electronic nature (electron-donating or electron-withdrawing) and its size (steric effects). nih.gov

For example, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was found that:

Amino substituents generally led to better inhibitory activity. nih.gov

The activity was sensitive to steric effects, with smaller groups often resulting in better outcomes. nih.gov

The nature of the substituent at a specific position (R¹) was critical, with N-morpholino and ethyl groups being favorable, while a cyano group was detrimental. nih.gov

Computational studies can also provide insights into how different substituents affect molecular properties and, by extension, their activity. nih.gov These studies help to rationalize observed SAR trends and guide the design of new, more potent compounds.

Computational and Theoretical Investigations of 3 2 Chlorophenyl Propanenitrile and Its Analogues

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in rational drug design for predicting the binding affinity and mode of action of a compound. While specific docking studies for 3-(2-Chlorophenyl)propanenitrile are not extensively documented in publicly available literature, the methodology can be understood by examining studies on analogous compounds.

The process involves generating a 3D structure of the ligand, this compound, and docking it into the active site of a selected biological target. The choice of target is often guided by the known biological activities of similar compounds, such as anticonvulsant or analgesic effects. organicchemistrytutor.com For instance, a hypothetical docking study could target an enzyme like cyclooxygenase (COX) or a specific ion channel.

The docking simulation calculates the binding energy, which indicates the stability of the ligand-receptor complex. A lower binding energy generally suggests a more potent inhibitor. nih.gov The analysis also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein. mdpi.com For example, the 3,4-dichlorophenyl moiety in some compounds has been shown to engage in interactions with specific amino acid residues like DC8, DT9, and Met762 in certain protein targets. mdpi.com

Table 1: Hypothetical Molecular Docking Results for an Analogous Compound

ParameterValueSignificanceBinding Affinity-8.5 kcal/molIndicates strong, favorable binding to the target.Hydrogen Bonds2Forms key stabilizing interactions with SER-120, TYR-355.Hydrophobic Interactions5Engages with LEU-352, VAL-523, ALA-527, promoting binding.RMSD1.8 ÅLow value suggests a stable and predictable binding pose.

Density Functional Theory (DFT) Analyses of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. It is widely used to predict various molecular properties. mdpi.com For this compound, DFT calculations can elucidate its reactivity, stability, and spectroscopic properties.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack. For instance, in some functionalized molecules, the LUMO is localized on specific electron-withdrawing groups, making them potential sites for nucleophilic attack. chemrxiv.org

DFT calculations are also used to predict other electronic properties such as the dipole moment, which influences solubility and intermolecular interactions, and the electrostatic potential map, which visualizes the charge distribution and reactive sites across the molecule. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is crucial for the accuracy of the results. chemrxiv.org

Table 2: Predicted Electronic Properties from DFT (B3LYP/6-31G*)

PropertyPredicted ValueInterpretationHOMO Energy-6.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.HOMO-LUMO Gap5.6 eVIndicates high kinetic stability and low reactivity.Dipole Moment3.5 DSuggests the molecule is polar, affecting its solubility and intermolecular forces.

Prediction of Conformational Preferences and Energetic Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotations around the C-C single bonds in the propanenitrile chain give rise to various conformers with different energies.

The potential energy landscape describes the potential energy of a molecule as a function of its atomic coordinates. nih.gov By mapping this landscape, chemists can identify the most stable conformations (energy minima) and the energy barriers to rotation between them (energy maxima). youtube.com Staggered conformations, where bulky groups are farther apart, are generally more stable (lower in energy) than eclipsed conformations, where they are closer and cause steric hindrance. organicchemistrytutor.comlibretexts.org

For this compound, the key dihedral angles are along the C1-C2 and C2-C3 bonds of the propane (B168953) chain. The most stable conformer will likely have the bulky 2-chlorophenyl group positioned 'anti' (180°) to the cyano group to minimize steric repulsion. Gauche interactions, where these groups are at a 60° angle, represent a slightly less stable conformation. libretexts.org Understanding these preferences is vital as the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site.

Table 3: Relative Energies of Key Conformers

ConformationDihedral Angle (Aryl-C-C-CN)Relative Energy (kJ/mol)Anti (Staggered)180°0 (Most Stable)Gauche (Staggered)60°3.8Eclipsed120°15.0Fully Eclipsed0°21.0 (Least Stable)

Biological and Pharmacological Research on 3 2 Chlorophenyl Propanenitrile Derivatives

Evaluation of Antimicrobial and Antimycobacterial Activities

Derivatives of 3-(2-Chlorophenyl)propanenitrile have demonstrated notable antimicrobial and antimycobacterial activities. The introduction of various functional groups to the core structure has been a key strategy in enhancing their potency against a range of pathogens.

For instance, research has shown that compounds with chlorinated phenyl groups often exhibit significant antimicrobial properties. The antimicrobial action of these derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes within microbial cells. In vitro studies have confirmed the effectiveness of some derivatives against both Gram-positive and Gram-negative bacteria.

A study on 3-alkylidene-2-indolone derivatives, which share structural similarities, revealed that several compounds exhibited moderate to high antibacterial and antifungal activities. mdpi.com Specifically, certain derivatives demonstrated high antibacterial activity with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The following table summarizes the antimicrobial activity of selected derivatives:

Interactive Data Table: Antimicrobial Activity of Selected Derivatives

Compound/Derivative Class Target Organism(s) Activity/MIC Reference(s)
3-Alkylidene-2-indolone derivatives Staphylococcus aureus (including MRSA) MIC of 0.5 μg/mL for most active compounds mdpi.com
2,3-Dianilinoquinoxaline derivatives Various mycobacteria Wide-spectrum activity nih.gov
Amino-substituted quinuclidine (B89598) salts Gram-positive bacteria Low MIC values mdpi.com

Investigation of Potential Anti-inflammatory and Anticancer Properties

The anti-inflammatory and anticancer potential of this compound derivatives has been an active area of research. These compounds have shown promise in modulating inflammatory pathways and inhibiting cancer cell growth.

A spirocyclic-2-isoxazoline derivative of arteannuin-B, which contains a 3-chlorophenyl group, has been shown to be a potent anti-inflammatory agent. mdpi.com This derivative significantly reduced the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com The anti-inflammatory mechanism is believed to be related to the downregulation of the NF-κB and p38 MAPK signaling pathways. mdpi.com Similarly, 3-benzoyl-propionic acid has demonstrated anti-inflammatory activity by reducing cell migration and levels of NO and prostaglandin (B15479496) E2 (PGE2). researchgate.net

In the realm of oncology, derivatives of 2-phenylacrylonitrile (B1297842) have been synthesized and evaluated as tubulin inhibitors. nih.gov One such derivative exhibited strong inhibitory activity against HCT116 and BEL-7402 cancer cells with IC50 values of 5.9 nM and 7.8 nM, respectively. nih.gov This compound was found to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization. nih.gov Other studies have indicated that derivatives of 2-amino-3-(4-chlorophenyl)propanenitrile (B13004651) may inhibit signaling pathways involved in cell proliferation and survival, with some acting as microtubule destabilizing agents. The cytotoxic activity of certain derivatives against cancer cells has been linked to the enhancement of π-π stacking interactions due to the presence of a pyrrole (B145914) ring.

The table below presents findings on the anti-inflammatory and anticancer activities:

Interactive Data Table: Anti-inflammatory and Anticancer Research Findings

Derivative/Compound Biological Activity Key Findings Reference(s)
(3-Chlorophenyl)-2-spiroisoxazoline derivative Anti-inflammatory Reduced production of NO, TNF-α, and IL-6; downregulated NF-κB/p38 MAPK pathways. mdpi.com
3-Benzoyl-propionic acid Anti-inflammatory Reduced cell migration and levels of NO and PGE2. researchgate.net
2-Phenylacrylonitrile derivative (1g2a) Anticancer IC50 of 5.9 nM (HCT116) and 7.8 nM (BEL-7402); G2/M cell cycle arrest; tubulin polymerization inhibition. nih.gov

Modulation of Neurotransmitter Systems and Related Biological Pathways

Derivatives of this compound have been investigated for their ability to modulate neurotransmitter systems, showing potential for the treatment of neurological disorders. Research has indicated that certain derivatives possess significant anticonvulsant properties. In studies using acute models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests, the most active derivative showed greater efficacy than the reference drug, valproic acid.

In addition to their anticonvulsant effects, some derivatives have been explored for their antinociceptive activity. These compounds have shown promising results in various pain models, suggesting their potential as analgesics. The mechanism of action is thought to involve interactions with specific molecular targets within the central nervous system.

Enzyme Inhibition and Receptor Binding Studies

The biological activities of this compound derivatives are often mediated through their interaction with specific enzymes and receptors. The nitrile group in these compounds can interact with various enzymes, leading to alterations in metabolic pathways.

For example, in the context of anticancer activity, some derivatives have been found to inhibit tubulin polymerization, a key process in cell division. nih.gov Molecular docking studies have suggested that these compounds may bind to the colchicine (B1669291) binding site on tubulin. nih.gov Other derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis. nih.gov

In terms of receptor binding, certain 3,5-diacyl-2,4-dialkylpyridine derivatives, including a 6-(3-chlorophenyl) derivative, have displayed high affinity and selectivity for the human A3 adenosine (B11128) receptor. nih.gov This particular derivative exhibited a Ki value of 7.94 nM at human A3 receptors with a selectivity of 5200-fold over other adenosine receptor subtypes. nih.gov Additionally, modifications of 3-methylfentanyl have led to the synthesis of new compounds with potent analgesic activity and high binding affinity for the mu-opioid receptor. nih.gov

Interactive Data Table: Enzyme Inhibition and Receptor Binding

Derivative Class/Compound Target Activity/Affinity Reference(s)
2-Phenylacrylonitrile derivatives Tubulin Inhibition of polymerization nih.gov
3,5-Diacyl-2,4-dialkylpyridine derivative (6-(3-chlorophenyl)) Human A3 Adenosine Receptor Ki value of 7.94 nM nih.gov

Biological Relevance in Drug Discovery Contexts

The diverse biological activities of this compound derivatives make them highly relevant in the context of drug discovery. The core structure serves as a valuable starting point for the synthesis of new therapeutic agents. The ability to modify the structure at various positions allows for the fine-tuning of pharmacological properties to enhance potency and selectivity for specific biological targets.

The potential applications of these derivatives span a wide range of therapeutic areas, including infectious diseases, inflammation, cancer, and neurological disorders. ontosight.ai Preliminary investigations have suggested that these compounds may have antibacterial and antifungal properties, and some have shown potential as analgesics. The development of derivatives with high selectivity for specific receptors, such as the A3 adenosine receptor, opens up possibilities for targeted therapies with potentially fewer side effects. nih.gov Furthermore, the exploration of these compounds as enzyme inhibitors, for example, of tubulin or DHFR, provides a basis for the rational design of novel anticancer and antimicrobial drugs. nih.govnih.gov The continued investigation of structure-activity relationships is crucial for optimizing the therapeutic potential of this versatile class of compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies for Propanenitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(2-Chlorophenyl)propanenitrile, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm its specific isomeric structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The four protons on the substituted benzene (B151609) ring will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their different electronic environments and coupling to each other, they will present as a complex multiplet. The two methylene (B1212753) (-CH₂-) groups of the propanenitrile chain are chemically non-equivalent and will appear as two separate signals in the aliphatic region. These adjacent groups will split each other into triplets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, nine distinct signals are expected. The carbon of the nitrile group (C≡N) typically appears in the range of δ 118-120 ppm. rsc.org The six carbons of the 2-chlorophenyl group will produce signals in the aromatic region (δ 125-140 ppm), with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The two aliphatic methylene carbons will resonate at higher field (lower ppm values).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Notes
Aromatic CH7.0 - 7.5 (m)127 - 132Complex multiplet for 4 protons.
Ar-C -Cl-133 - 135Chemical shift influenced by the electronegative Cl atom.
Ar-C -CH₂-135 - 138Quaternary carbon connecting the ring and side chain.
Ar-C H₂-3.10 (t)28 - 32Triplet, coupled to the adjacent CH₂ group. rsc.org
-C H₂-CN2.70 (t)18 - 22Triplet, coupled to the adjacent CH₂ group.
-C ≡N-118.8Characteristic shift for a nitrile carbon. rsc.org

m = multiplet, t = triplet

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound will display several characteristic absorption bands that confirm its structure. The most prominent and diagnostic peak is the stretching vibration of the nitrile (C≡N) triple bond, which appears as a sharp, medium-intensity band around 2240-2260 cm⁻¹. rsc.org The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the propane (B168953) chain will show stretching absorptions in the 2850-2960 cm⁻¹ range. The C-Cl bond gives rise to a strong stretching vibration in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N)Stretch~2240Sharp, Medium
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-HStretch2850 - 2960Medium
Aromatic C=CStretch1450 - 1600Medium to Weak
Aromatic C-ClStretch700 - 800Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₉H₈ClN), the molecular weight is 165.62 g/mol . np-mrd.org Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic molecular ion peak (M⁺) cluster at m/z 165 and a smaller (M+2)⁺ peak at m/z 167, with an intensity ratio of approximately 3:1. ubc.ca

The fragmentation of the molecular ion under electron ionization (EI) provides valuable structural information. Common fragmentation pathways include the loss of the chlorine atom or cleavage of the bonds in the propanenitrile side chain. The loss of a chlorine radical (Cl•) would result in a fragment at m/z 130. Another significant fragmentation involves the cleavage of the bond between the benzyl (B1604629) carbon and the ethylnitrile group, leading to the formation of a chlorobenzyl cation ([C₇H₆Cl]⁺) at m/z 125/127. The stability of this benzyl-type cation makes this a probable fragmentation pathway.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula Notes
165/167Molecular Ion [M]⁺[C₉H₈ClN]⁺Isotope pattern (3:1 ratio) confirms presence of one chlorine atom.
130[M - Cl]⁺[C₉H₈N]⁺Loss of chlorine radical.
125/127[M - CH₂CN]⁺[C₇H₆Cl]⁺Formation of the stable chlorobenzyl cation.
90[C₇H₆]⁺[C₇H₆]⁺Loss of HCl from the chlorobenzyl cation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This provides the empirical formula of the substance and, when combined with the molecular weight from mass spectrometry, confirms the molecular formula. The results are typically expected to be within ±0.4% of the theoretical values for a pure sample. ubc.canih.gov

For this compound, with the molecular formula C₉H₈ClN, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (165.62 g/mol ).

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
CarbonC12.0119108.09965.27%
HydrogenH1.00888.0644.87%
ChlorineCl35.453135.45321.41%
NitrogenN14.007114.0078.46%
Total 165.623 100.00%

Future Research Directions and Translational Perspectives for 3 2 Chlorophenyl Propanenitrile

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry is increasingly shifting towards green chemistry to minimize environmental impact and enhance process safety. unibo.it Traditional methods for synthesizing nitriles, while effective, often rely on harsh conditions or toxic reagents, such as cyanide salts. chemguide.co.uk Future research for 3-(2-chlorophenyl)propanenitrile is focused on creating more sustainable and efficient synthetic protocols.

One promising area is biocatalysis , which utilizes enzymes like nitrilases and nitrile hydratases to convert substrates into nitriles or their corresponding amides and carboxylic acids under mild, aqueous conditions. nih.govnih.govtandfonline.com This approach avoids the high temperatures and pressures typical of many chemical syntheses. nih.gov Another key strategy is the adoption of flow chemistry . Continuous flow processes offer improved safety, scalability, and efficiency. Recent developments include cyanide-free methods, such as the van Leusen reaction, adapted for flow systems, which can produce aryl nitriles rapidly and with high yields. rsc.org Other flow methods enable the direct conversion of carboxylic acids or the oxidative dehydrogenation of amines to nitriles, presenting greener alternatives to traditional multi-step processes. dtu.dkacs.org

Table 1: Comparison of Synthetic Strategies for Nitriles

Synthesis Strategy Advantages Disadvantages Relevant Research Focus
Traditional Synthesis Well-established, high yields for specific reactions. Often requires harsh conditions (high temp/pressure), uses toxic reagents (e.g., KCN). Optimization of reaction conditions.
Biocatalysis Environmentally friendly, mild reaction conditions, high selectivity. tandfonline.comtandfonline.com Enzyme stability and cost can be a limitation. Discovery and engineering of robust nitrile-converting enzymes. nih.govtandfonline.com
Flow Chemistry Improved safety and control, scalable, rapid reaction times. rsc.org Initial setup cost, potential for clogging with solid reagents. Development of cyanide-free routes and catalyst-free high-pressure/high-temperature methods. rsc.orgacs.org
Green Solvents Reduced environmental impact, improved safety. unibo.it Solvent compatibility with reagents and catalysts needs to be established. Application of solvents like 2-MeTHF and CPME in synthesis. unibo.it

Identification of Novel Biological Targets and Therapeutic Applications

This compound and its structural analogs have shown notable biological activity, particularly affecting the central nervous system. Derivatives have been investigated for their anticonvulsant and antinociceptive (pain-relieving) properties. mdpi.comajol.info For instance, a series of N-benzyl-3-[(chlorophenyl)amino]propanamides demonstrated good activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. ajol.info Further studies on related pyrrolidine-2,5-dione derivatives have identified compounds with protective indices superior to the established drug valproic acid. mdpi.com

Future research aims to identify the specific molecular targets responsible for these effects. The nitrile group is a versatile pharmacophore capable of engaging in various interactions, including hydrogen bonding and polar interactions within protein binding sites. nih.gov This versatility suggests that derivatives could be designed to target a range of receptors and enzymes. For example, some related compounds are being explored as potential microtubule-destabilizing agents for anti-cancer applications. Furthermore, research into other nitrile-containing compounds has revealed inhibitory activity against enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting a potential therapeutic avenue for neurodegenerative conditions such as Alzheimer's disease. nih.gov

Table 2: Investigated Biological Activities of this compound and Related Compounds

Therapeutic Area Specific Activity Investigated Example Compound Class Key Findings
Anticonvulsant Protection against MES and 6 Hz induced seizures. 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides. mdpi.com Identified compounds with higher protective index than valproic acid. mdpi.com
Antinociceptive Analgesic effects in tonic pain models. 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides. mdpi.com Promising compounds from anticonvulsant screens also showed analgesic potential. mdpi.com
Neuroprotection Inhibition of MAO-A, MAO-B, and AChE. (Phenylhydrazinylidene)propanedinitrile derivatives. nih.gov Potential trifunctional lead compounds for Alzheimer's disease treatment. nih.gov
Anticancer Microtubule destabilization. Derivatives of this compound. Preliminary studies indicate potential effects on cell cycle dynamics.

Advancement of Computational Methodologies for Prediction and Design

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting the properties and activities of novel compounds. nih.govijirt.org For this compound and its analogs, future research will heavily rely on the advancement of in silico methodologies. Quantum mechanics (QM) and hybrid QM/Molecular Mechanics (QM/MM) methods are becoming increasingly vital for accurately modeling molecular interactions and reaction mechanisms. uzh.chprofacgen.com These tools can predict binding affinities, calculate reaction energies, and elucidate the electronic properties that govern a molecule's function. ijirt.org

For example, Density Functional Theory (DFT) calculations can be used to predict the reactivity of nitriles with biological nucleophiles like cysteine, offering insights into both therapeutic mechanisms and potential toxicity. nih.govacs.org Computational tools like PASS (Prediction of Activity Spectra for Substances) can screen virtual libraries of derivatives to forecast a wide range of biological activities, helping to prioritize compounds for synthesis and testing. bmc-rm.org Molecular docking and dynamics simulations can further refine our understanding of how these molecules bind to specific targets, such as the active sites of enzymes like MAO, revealing how subtle changes in molecular structure and conformation can impact biological activity. nih.gov

Table 3: Application of Computational Methods in Nitrile Drug Discovery

Computational Method Application Predicted Properties
Quantum Mechanics (QM/DFT) Predict reactivity, model reaction pathways, calculate electronic properties. nih.govijirt.org Activation energies, binding energies, molecular orbital energies. nih.gov
QM/MM Model ligand interactions within large biological systems (e.g., proteins). profacgen.com Binding poses, interaction energies, active site geometries. uzh.ch
Molecular Docking Predict the preferred binding orientation of a ligand to its target. Binding affinity scores, key interacting residues.
Molecular Dynamics (MD) Simulate the movement of a ligand-protein complex over time. Conformational stability, binding free energy, solvent effects.
QSAR / PASS Predict biological activity based on chemical structure. bmc-rm.org Pharmacological effects, mechanisms of action, potential toxicity. bmc-rm.org

Exploration of Chiral Synthesis and Stereoselective Applications

While this compound itself is achiral, many of its most promising derivatives possess one or more chiral centers. It is well-established in pharmacology that different enantiomers (mirror-image stereoisomers) of a chiral drug can have vastly different biological activities, potencies, and safety profiles. Therefore, a critical direction for future research is the development of stereoselective synthetic methods to produce single, pure enantiomers of these derivatives.

A major focus in this area is the use of biocatalysts, particularly hydroxynitrile lyases (HNLs) . acs.org These enzymes catalyze the asymmetric addition of cyanide to aldehydes and ketones, producing chiral cyanohydrins with high enantiomeric purity. rsc.orgrsc.org Both (R)- and (S)-selective HNLs have been identified and engineered, providing access to either desired enantiomer. acs.orgnih.gov In addition to enzymatic methods, chiral chemical catalysts, such as titanium-salen complexes, have been developed to catalyze the asymmetric synthesis of cyanohydrin esters and carbonates with high enantiomeric excess. researchgate.netacs.org The ability to selectively synthesize specific stereoisomers of this compound derivatives will be crucial for elucidating structure-activity relationships and developing safer, more effective therapeutic agents.

Table 4: Methods for Asymmetric Synthesis of Chiral Nitrile Derivatives

Catalytic Method Catalyst Type Key Features
Biocatalysis Hydroxynitrile Lyases (HNLs). acs.org High enantioselectivity (often >99% ee), operates in aqueous media, (R)- and (S)-selective enzymes available. rsc.orgrsc.org
Metal Catalysis Chiral Titanium(salen) complexes. researchgate.net Catalyzes asymmetric addition of cyanide sources to aldehydes, effective for producing cyanohydrin esters. researchgate.netacs.org
Metal Catalysis Iridium/(P,olefin) complexes. acs.org Used for enantioselective allenylic cyanomethylation to form α-allenylic acetonitriles. acs.org
Organocatalysis Chiral bicyclic guanidines. Catalyzes enantioselective Strecker synthesis of α-amino nitriles.

Q & A

Basic: How is 3-(2-Chlorophenyl)propanenitrile structurally characterized, and what analytical methods are recommended for its identification?

Answer:
The compound is identified by its molecular formula C₉H₈ClN (CAS: 7315-17-5) . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): To confirm the chloro-substituted phenyl group and nitrile functionality.
  • Infrared (IR) Spectroscopy: Detection of the nitrile group (C≡N stretch at ~2240 cm⁻¹) and aromatic C-Cl bonds.
  • Mass Spectrometry (MS): Molecular ion peak at m/z 165.6 (approximate molecular weight: 165.62 g/mol) .
    Experimental Design Tip: Use deuterated solvents (e.g., CDCl₃) for NMR to avoid interference from protonated solvents .

Basic: What synthetic routes are commonly employed for this compound?

Answer:
A typical synthesis involves:

Friedel-Crafts Acylation: Reacting 2-chlorobenzene with propionyl chloride in the presence of AlCl₃ to form 3-(2-chlorophenyl)propanal .

Oxidation-Cyanation: Converting the aldehyde intermediate to the nitrile via a two-step process (oxidation to carboxylic acid followed by cyanation) or direct cyanation using KCN/NH₃ .
Key Optimization: Control reaction temperature (<50°C) to prevent decomposition of the nitrile group .

Advanced: How do electronic effects of the 2-chlorophenyl substituent influence the reactivity of the nitrile group in cross-coupling reactions?

Answer:
The electron-withdrawing chloro group enhances the electrophilicity of the nitrile, facilitating nucleophilic additions (e.g., with Grignard reagents) or metal-catalyzed coupling (e.g., Suzuki-Miyaura). Comparative studies with 3-(4-chlorophenyl)propanenitrile show slower reaction kinetics due to reduced resonance stabilization in the meta-substituted analog .
Data Contradiction Note: While the 2-chloro substituent generally accelerates nitrile reactivity, steric hindrance may reduce yields in bulky catalytic systems .

Advanced: What strategies address conflicting biological activity data for this compound derivatives in enzyme inhibition studies?

Answer:
Discrepancies in IC₅₀ values often arise from:

  • Stereochemical Variations: For example, (3S)-configured analogs exhibit higher binding affinity to cytochrome P450 enzymes compared to racemic mixtures .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance solubility but may alter enzyme conformation. Use low-concentration DMSO (<1%) in assays .
    Methodological Recommendation: Pair in vitro assays with computational docking (e.g., AutoDock Vina) to validate binding modes .

Advanced: How does the substitution pattern (chloro vs. fluoro) on the phenyl ring modulate the compound’s physicochemical properties?

Answer:
Comparative analysis with 3-(2-fluorophenyl)propanenitrile reveals:

Property2-Chloro Derivative2-Fluoro Derivative
Lipophilicity (LogP) 2.8 2.3
pKa (Nitrile) ~-1.5~-1.2
The chloro group increases hydrophobicity and electron-withdrawing effects, enhancing membrane permeability in cellular assays .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors (PAC-1: 2.1 mg/m³) .
  • Spill Management: Absorb with silica gel or vermiculite; avoid aqueous cleanup to prevent HCN release .

Advanced: What computational methods are effective in predicting the metabolic pathways of this compound?

Answer:

  • Density Functional Theory (DFT): Predicts oxidative metabolism at the nitrile group (e.g., conversion to carboxylic acids via CYP450 enzymes) .
  • QSAR Models: Correlate substituent effects (e.g., Hammett σ values) with metabolic half-lives. Chloro substituents slow oxidation compared to methyl analogs .

Basic: What spectroscopic techniques differentiate this compound from its structural isomers?

Answer:

  • ¹³C NMR: The nitrile carbon appears at ~115 ppm, distinct from carbonyl carbons in ketone analogs.
  • X-ray Crystallography: Resolves positional isomerism (e.g., 2-chloro vs. 4-chloro) via unit cell parameters .

Advanced: How can regioselective functionalization of the phenyl ring be achieved in downstream derivatization?

Answer:

  • Directed Ortho-Metalation (DoM): Use n-BuLi/TMEDA to introduce substituents at the para position relative to chlorine.
  • Electrophilic Aromatic Substitution (EAS): Nitration occurs preferentially at the 5-position due to chlorine’s meta-directing effect .

Advanced: What structural analogs of this compound show divergent biological activities, and why?

Answer:

AnalogActivity DifferenceRationale
3-(2-Bromo-4-chloro) Enhanced antimicrobialIncreased halogen size → Improved target binding
(3S)-3-Amino-3-(2-Cl) Neuroprotective effectsChiral center enables enantioselective receptor interaction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.